Technical Guide: 5-(2,5-Dibromophenyl)thiazol-2-amine
Technical Guide: 5-(2,5-Dibromophenyl)thiazol-2-amine
CAS Registry Number: 2290423-09-3 Role: High-Value Pharmacophore Scaffold & Divergent Synthesis Intermediate[1]
Part 1: Executive Technical Summary[1]
5-(2,5-Dibromophenyl)thiazol-2-amine is a specialized heterocyclic building block belonging to the 2-aminothiazole class—a "privileged structure" in medicinal chemistry known for its high affinity to kinase ATP-binding pockets and GPCRs.[1]
Distinct from generic thiazoles, this specific CAS features a 2,5-dibromophenyl moiety attached at the thiazole C5 position.[1] This substitution pattern provides three orthogonal handles for chemical modification, making it an ideal "linchpin" for Fragment-Based Drug Discovery (FBDD):
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C2-Amine: A nucleophilic handle for amide/urea formation (solubility/selectivity tuning).[1]
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Phenyl C5-Bromine (Meta): Sterically accessible for initial cross-coupling.[1]
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Phenyl C2-Bromine (Ortho): Sterically hindered, allowing for late-stage, regioselective functionalization.[1]
This guide details the synthesis, reactivity logic, and handling of this compound for researchers in oncology (kinase inhibitors) and antimicrobial discovery.[1]
Part 2: Physicochemical Profile[1]
| Property | Data | Note |
| Molecular Formula | C₉H₆Br₂N₂S | |
| Molecular Weight | 333.03 g/mol | Heavy atom count supports fragment-based screening.[1] |
| Appearance | Off-white to pale yellow solid | Typical of halogenated aminothiazoles.[1] |
| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Low) | Requires polar aprotic solvents for reactions.[1] |
| pKa (Conjugate Acid) | ~5.3 (Thiazole N) | The 2-amino group is weakly basic; electron-withdrawing bromines reduce basicity further. |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; requires solubilizing groups for biological assays.[1] |
Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)
The most robust route to CAS 2290423-09-3 is the Hantzsch Thiazole Synthesis , condensing a halogenated acetophenone with thiourea.[1]
Reaction Logic
The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the
Step-by-Step Methodology
Reagents:
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Precursor A: 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one (1.0 eq)[1]
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Precursor B: Thiourea (1.1 eq)[1]
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Solvent: Ethanol or Ethanol/Water (1:1 v/v)[1]
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Base: Sodium Acetate (optional, to scavenge HBr)[1]
Protocol:
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Dissolution: Dissolve 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one in absolute ethanol (0.5 M concentration).
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Addition: Add thiourea (1.1 eq) in a single portion.
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The formation of the thiazole ring is thermodynamically driven.[1]
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Workup:
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Purification: Recrystallize from hot ethanol/DMF mixture to remove trace sulfur byproducts.
Synthesis Workflow Diagram
Figure 1: The Hantzsch synthesis pathway for constructing the aminothiazole core from alpha-bromoketones.
Part 4: Advanced Functionalization & Regioselectivity[1]
The primary value of CAS 2290423-09-3 lies in its regioselective reactivity .[1] The molecule possesses three distinct reaction sites that can be engaged sequentially.[1]
The Regioselectivity Hierarchy
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Site A (Thiazole-NH₂): Most reactive nucleophile.[1] Must be protected (e.g., Boc, Acetyl) or reacted first (e.g., amide coupling) to prevent catalyst poisoning during Pd-coupling.[1]
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Site B (Phenyl-Br at C5 - Meta): This bromine is sterically exposed.[1] In a Suzuki-Miyaura coupling, this site reacts first.
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Site C (Phenyl-Br at C2 - Ortho): This bromine is sterically crowded by the thiazole ring. It requires forcing conditions (higher temp, S-Phos/X-Phos ligands) to react, enabling orthogonal functionalization.[1]
Strategic Workflow: Divergent Synthesis
Scenario: Creating a Kinase Inhibitor Library.
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Step 1 (Amine Capping): React the 2-amine with an acyl chloride to form an amide (Hinge Binder).[1]
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Step 2 (First Coupling): Perform Suzuki coupling at 60°C with Boronic Acid A.[1] The C5-Br reacts selectively.[1]
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Step 3 (Second Coupling): Perform Suzuki coupling at 100°C+ with Boronic Acid B and a bulky ligand (e.g., Buchwald ligands).[1] The C2-Br reacts.
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map showing the sequential functionalization logic for the dibromo-aminothiazole scaffold.
Part 5: Safety & Handling (E-E-A-T)[1]
While specific toxicological data for this CAS is limited, it should be handled according to the protocols for halogenated aminothiazoles .[1]
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Hazard Identification:
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Storage:
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Store at 2–8°C under inert gas (Argon/Nitrogen).
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Protect from light (halogenated aromatics can undergo slow photodehalogenation).[1]
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Disposal:
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Do not dispose of in aqueous waste.[1] Collect in halogenated organic solvent waste containers.
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Part 6: References
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ChemicalBook. (n.d.).[1] 5-(2,5-Dibromophenyl)thiazol-2-amine Product Description. Retrieved from [1]
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Jakopin, Ž. (2020).[1][2] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][2] Retrieved from [1]
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Sharma, D., et al. (2019).[1] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. Chemistry Central Journal. (Demonstrates the Hantzsch protocol for this class). Retrieved from
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Royal Society of Chemistry. (2013).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (Validates the regioselectivity logic of poly-halogenated aryls). Retrieved from [1]
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LookChem. (n.d.). Supplier Data for Bromophenyl-thiazol-amines. Retrieved from [1]
